4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid (MTFB) is an organic compound with a wide range of applications in scientific research. It is synthesized through a variety of methods, and is used in laboratory experiments for its unique biochemical and physiological effects. It has been used in various fields including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, such as drugs, pesticides, and other chemicals. It has also been used in the study of enzyme kinetics, and has been used as an inhibitor of various enzymes. Additionally, it has been used in the study of protein-protein interactions, and has been used to study the effects of drugs on the human body.
Mechanism of Action
4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is believed to act as an inhibitor of enzymes by binding to the active site and blocking the catalytic activity of the enzyme. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% used. Additionally, 4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can bind to proteins, which can affect the structure and function of the proteins.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can affect the metabolism of drugs, and can affect the activity of proteins. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, and has been shown to have an effect on the immune system.
Advantages and Limitations for Lab Experiments
4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is its low cost and availability, which makes it an attractive option for researchers. Additionally, it is relatively easy to synthesize, and is relatively stable in aqueous solutions. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is its low solubility, which can make it difficult to use in some experiments.
Future Directions
The potential future applications of 4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are numerous. It could be used in the development of new drugs and other compounds, as well as in the study of enzyme kinetics and protein-protein interactions. Additionally, it could be used in the study of the effects of drugs on the human body, and could be used to develop new methods of drug delivery. Finally, it could be used to study the effects of environmental pollutants on the human body.
Synthesis Methods
4-(2-Methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized in a variety of ways. The most common method is the reaction of 2-methoxy-5-trifluoromethylphenol and benzoic acid in the presence of an acid catalyst. This reaction is usually carried out in aqueous medium at a temperature of 60-80°C. Other methods include the reaction of 2-methoxy-5-trifluoromethylphenol with benzoic anhydride, and the reaction of 2-methoxy-5-trifluoromethylphenol with benzoic acid in the presence of a base catalyst.
properties
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-7-6-11(15(16,17)18)8-12(13)9-2-4-10(5-3-9)14(19)20/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOCNPEOZESGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683410 |
Source
|
Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-93-9 |
Source
|
Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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